N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
Description
Structural Isomerism
The compound exhibits no structural isomerism due to the fixed positions of substituents:
Stereoisomerism
The nitrogen atom in the acetamide backbone is bonded to two distinct groups (benzyl and 4-methoxyphenyl), creating a chiral center . Consequently, the compound exists as two enantiomers:
- (R)-N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- (S)-N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide
However, no studies in the provided sources report the resolution of these enantiomers or their biological significance. The compound is typically synthesized and used as a racemic mixture unless otherwise specified .
CAS Registry Number and Alternative Chemical Identifiers
CAS Registry Number
The specific CAS Registry Number for this compound is not listed in the provided sources . Related analogs include:
Alternative Identifiers
Properties
IUPAC Name |
N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-18-8-12-22(13-9-18)27-17-23(25)24(16-19-6-4-3-5-7-19)20-10-14-21(26-2)15-11-20/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSARNSHLWZKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide is a compound with significant potential in pharmacology, particularly due to its structural characteristics that enhance its biological activity. This article provides an in-depth analysis of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23NO3. The compound features:
- Benzyl Group : Enhances lipophilicity.
- 4-Methoxyphenyl Group : Contributes to biological interactions.
- 4-Methylphenoxy Group : Potentially modifies the compound's pharmacological profile.
Research indicates that this compound interacts with various biological targets, primarily enzymes and receptors involved in critical cellular processes. Key mechanisms include:
- Inhibition of EGFR and VEGFR-2 : This compound has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial for cancer cell proliferation and angiogenesis .
- Antimicrobial Activity : The acetamide structure is associated with diverse biological activities, including antibacterial and antifungal properties.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cancer cell growth by blocking key signaling pathways. |
| Antimicrobial | Exhibits antibacterial and antifungal properties against various pathogens. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of inflammatory mediators. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, including ovarian and hepatocellular carcinoma cells, with IC50 values indicating potent activity .
- Antimicrobial Evaluation : A series of compounds related to this acetamide have shown promising results against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy against resistant strains .
- Mechanistic Insights : Docking studies have revealed that the phenoxy moiety plays a critical role in binding interactions with target proteins, which may explain the observed biological activities .
Scientific Research Applications
Chemical Applications
N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide serves as a valuable building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules. The compound can act as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, facilitating the creation of derivatives with enhanced properties.
Synthesis Pathways
The synthesis of this compound typically involves acylation reactions and reductive alkylation techniques. The following table summarizes key synthetic routes:
| Method | Description |
|---|---|
| Acylation | Formation of acetamide derivatives through reaction with acyl chlorides. |
| Reductive Alkylation | Conversion of ketones to amines using reducing agents like lithium aluminum hydride. |
| Substitution Reactions | Formation of various substituted benzyl derivatives depending on the substituent used. |
Biological Applications
This compound exhibits significant biological activities that are being explored for potential therapeutic uses. Preliminary studies suggest that it may possess antimicrobial, anti-inflammatory, and anticancer properties.
Case Studies
- Antimicrobial Activity : In vitro studies have indicated that this compound displays notable activity against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Properties : Research has shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.
Pharmacological Insights
Pharmacological studies are ongoing to understand the pharmacodynamics and pharmacokinetics of this compound. These investigations focus on its binding affinity to biological targets and its metabolic stability.
Binding Affinity Studies
Recent studies have utilized molecular docking simulations to elucidate the binding interactions between this compound and target enzymes, providing insights into its inhibitory mechanisms.
Industrial Applications
In addition to its research applications, this compound is also explored for use in industrial settings. Its properties make it suitable for developing new materials and as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common acetamide scaffold with several analogues, but its distinct substituents differentiate its properties:
- N-benzyl-N-(4-methoxyphenyl) : Dual N-substitution enhances steric bulk and may influence receptor binding.
Key Structural Analogues :
Unique Feature: Provides a cooling sensation, likely due to interactions with TRPM8 receptors .
N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives (3a, 3b, 3c): Substituents: Naphthalen-1-yl, 2-nitrophenyl, or phenoxy groups at the acetamide’s α-position. Activity: Anti-diabetic effects correlate with electron-withdrawing/donating substituents .
Physicochemical Properties
Molecular Weight and Melting Points
Pharmacological Activities
Anti-Cancer Potential
- Phenoxy Acetamide Derivatives (e.g., Compounds 38–40 in ): Mechanism: Inhibition of quinazoline sulfonyl pathways. Activity: IC50 values <1 µM against HCT-1, MCF-7, and PC-3 cell lines .
Metabolic and Neurological Effects
- N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives :
- Hypoglycemic Activity : 20–25% reduction in blood glucose in diabetic rat models .
Q & A
Q. What are the common synthetic routes for N-benzyl-N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide, and what key intermediates are involved?
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Step 1 : Condensation of 4-methoxyaniline with benzyl bromide to form the N-benzyl-N-(4-methoxyphenyl)amine intermediate.
- Step 2 : Reaction with 4-methylphenoxyacetyl chloride under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) to form the acetamide backbone.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is used to isolate the final product. Key intermediates include 4-methylphenoxyacetic acid derivatives and benzyl-protected amines .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Essential techniques include:
- 1H/13C NMR : Look for characteristic signals:
- Benzyl group protons (δ 4.5–5.0 ppm, singlet for CH2).
- Methoxy groups (δ ~3.8 ppm, singlet).
- Aromatic protons from the 4-methylphenoxy moiety (δ 6.8–7.3 ppm).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential inhalation hazards.
- Waste Disposal : Collect organic waste in halogen-resistant containers and follow institutional guidelines for acetamide derivatives.
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in the final coupling step?
Low yields often stem from steric hindrance at the acetamide-forming stage. Strategies include:
- Catalyst Screening : Use coupling agents like HATU or EDC/HOBt to enhance reactivity.
- Solvent Optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to improve solubility.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis).
- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progress and adjust stoichiometry dynamically .
Q. How should contradictory data between computational predictions (e.g., DFT) and experimental spectroscopic results be resolved?
Discrepancies may arise from solvent effects, crystal packing forces, or protonation states. Mitigation steps:
- Solvent Correction : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO or chloroform).
- X-ray Crystallography : Resolve the crystal structure to validate bond lengths/angles (e.g., SHELXL refinement ).
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., hindered rotation of the benzyl group) .
Q. What methodologies are suitable for investigating the structure-activity relationship (SAR) of this compound in pharmacological studies?
SAR studies require systematic modifications and biological assays:
- Substituent Variation : Synthesize analogs with substituents at the benzyl (e.g., electron-withdrawing groups) or phenoxy (e.g., halogens) positions.
- Biological Screening : Test analogs against target receptors (e.g., adenosine A2B receptors ) using radioligand binding assays or cell-based cAMP assays.
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes and affinity trends .
Q. How can researchers address discrepancies in biological activity data across different cell lines or assay conditions?
Inconsistent results may arise from cell line heterogeneity or assay interference. Solutions:
- Dose-Response Curves : Use a wide concentration range (e.g., 0.1–100 µM) to identify IC50/EC50 values.
- Control Experiments : Include reference compounds (e.g., known receptor agonists/antagonists) and assess cytotoxicity (e.g., MTT assay ).
- Metabolic Stability Tests : Evaluate compound stability in cell culture media (e.g., LC-MS monitoring over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
